N-((2-hydroxyphenyl)methyl)adenosine
Overview
Description
N-((2-hydroxyphenyl)methyl)adenosine is a purine nucleoside analog that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is a derivative of adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes.
Preparation Methods
The synthesis of N-((2-hydroxyphenyl)methyl)adenosine typically involves several steps, including the protection of functional groups, coupling reactions, and deprotection. One common synthetic route involves the use of boron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-((2-hydroxyphenyl)methyl)adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents to optimize the reaction rates and yields.
Scientific Research Applications
N-((2-hydroxyphenyl)methyl)adenosine has a wide range of scientific research applications:
Chemistry: It is used to study various chemical reactions and mechanisms.
Biology: The compound is employed in research on cell signaling pathways and nucleoside metabolism.
Medicine: It has potential therapeutic applications, including the development of novel drug therapies.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-((2-hydroxyphenyl)methyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. These interactions can modulate various physiological processes, including cell signaling and metabolic pathways. The compound’s effects are mediated through its binding to these receptors, influencing downstream signaling cascades .
Comparison with Similar Compounds
N-((2-hydroxyphenyl)methyl)adenosine is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:
- N6-(4-Hydroxybenzyl)-adenosine
- N6-Methyl-2′-deoxyadenosine These compounds share some structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-3-1-2-4-10(9)24/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVCVGNFSZHAOA-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042173 | |
Record name | N-((2-hydroxyphenyl)methyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50868-58-1 | |
Record name | Ortho-topolin riboside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50868-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Hydroxybenzylamino)-9-beta-D-ribofuranosylpurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050868581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2-hydroxyphenyl)methyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-HYDROXYBENZYL)ADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1XLV8S38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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